4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride
Description
Historical Development of Benzothiazole Derivatives in Chemical Research
Benzothiazole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. The parent compound, benzothiazole (C$$7$$H$$5$$NS), was first synthesized in 1887 by Hofmann through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives. Early research focused on their structural novelty and reactivity, but by the mid-20th century, their biological potential became evident. For example, 2-arylbenzothiazoles gained attention in the 1960s for their antitumor properties, exemplified by compounds like 2-(4-aminophenyl)benzothiazole.
The 21st century saw accelerated innovation, with benzothiazoles becoming key scaffolds in drug discovery. Advances in synthetic methodologies, such as the use of elemental sulfur as a traceless oxidizing agent for cyclization reactions, enabled efficient production of diverse derivatives. By 2020, over 200 patents highlighted benzothiazole-based molecules targeting enzymes like cyclooxygenase-2 (COX-2), DNA gyrase, and dihydroorotase. These developments laid the groundwork for structurally complex variants, including 4-methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, which emerged as a focus due to its hybrid pharmacophore design.
Key Milestones in Benzothiazole Chemistry
| Year | Development | Impact |
|---|---|---|
| 1887 | First synthesis of benzothiazole | Established core scaffold for derivatives |
| 1960s | Discovery of antitumor activity in 2-arylbenzothiazoles | Shift toward biomedical applications |
| 2000s | Development of catalytic cyclization methods | Improved synthetic efficiency |
| 2020s | Rational design of multitarget inhibitors | Expansion into antimicrobial and anticancer research |
Significance of this compound in Scientific Literature
This compound (C$${13}$$H$${17}$$ClN$$2$$O$$2$$S) represents a strategic fusion of three pharmacophoric elements:
- Benzothiazole core : Provides planar aromaticity for DNA intercalation and enzyme binding.
- 4-Methoxy group : Enhances electron density, improving interactions with hydrophobic enzyme pockets.
- Piperidin-4-yloxy side chain : Introduces conformational flexibility and basicity for target engagement.
Recent studies highlight its dual role as a DNA gyrase inhibitor (IC$$_{50}$$ = 0.86 µM against E. coli) and anti-inflammatory agent (73% COX-2 inhibition at 10 µM). Its hydrochloride salt form improves aqueous solubility (12 µM kinetic solubility), addressing a critical limitation of earlier benzothiazoles. Comparative analyses show 3–5× greater potency than non-methoxy analogues in suppressing pro-inflammatory cytokines like TNF-α.
Structural Comparison with Related Derivatives
| Compound | R$$_1$$ | R$$_2$$ | Key Activity |
|---|---|---|---|
| Target Compound | 4-OCH$$_3$$ | Piperidin-4-yloxy | Dual gyrase/COX-2 inhibition |
| 6-Chloro analogue | 6-Cl | Piperidin-1-yl | Antimicrobial (MIC = 2 µg/mL) |
| 7-Methyl variant | 7-CH$$_3$$ | Morpholinopropyl | M4 receptor modulation |
Research Objectives and Scope
Current investigations prioritize three domains:
- Synthetic Optimization : refining Ullmann-type coupling reactions to achieve >90% purity in multigram batches.
- Mechanistic Studies : elucidating structure–activity relationships (SAR) through crystallography (e.g., PDB 7P2M) and molecular dynamics simulations.
- Therapeutic Expansion : evaluating efficacy against multidrug-resistant Acinetobacter baumannii and triple-negative breast cancer models.
Ongoing work excludes pharmacokinetic or toxicological profiling per the research scope, focusing instead on target validation and analog synthesis. Collaborative efforts between synthetic chemists and computational biologists aim to develop next-generation derivatives with submicromolar potency across bacterial and mammalian systems.
Properties
IUPAC Name |
4-methoxy-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S.ClH/c1-16-10-3-2-4-11-12(10)15-13(18-11)17-9-5-7-14-8-6-9;/h2-4,9,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLJKVONMALRMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
Formation of the Benzothiazole Core
The benzothiazole ring is commonly synthesized by cyclization of 2-aminothiophenol derivatives with appropriate carboxylic acid derivatives or acid chlorides under controlled conditions. This step establishes the heterocyclic scaffold critical for biological activity.Introduction of the Methoxy Group at the 4-Position
The methoxy substituent is introduced either by starting from a 4-methoxy-substituted precursor or by methylation of a hydroxy group on the benzothiazole ring using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.Attachment of the Piperidin-4-yloxy Group at the 2-Position
The 2-position substitution with the piperidin-4-yloxy moiety is achieved via nucleophilic substitution reactions. Typically, a 2-hydroxybenzothiazole intermediate is reacted with 4-piperidinol or a protected derivative under conditions promoting ether bond formation. The reaction can be facilitated by base catalysis or via activation of the hydroxyl group.Formation of the Hydrochloride Salt
The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, which enhances the compound’s stability and handling properties.
Reaction Conditions and Optimization
- Solvents: Common solvents include ethanol, dimethylformamide (DMF), and chloroform, selected based on solubility and reaction compatibility.
- Temperature: Reactions are typically conducted at ambient to reflux temperatures (25–100 °C), depending on the step.
- Catalysts and Bases: Triethylamine or other organic bases are used to neutralize acids and promote nucleophilic substitution.
- Purification: Crude products are purified by recrystallization or chromatographic methods to achieve high purity (>95%) suitable for research use.
Example Synthesis Protocol (Illustrative)
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Cyclization of 2-aminothiophenol with appropriate acid chloride in DMF at 80 °C | ~75 | Formation of benzothiazole core |
| 2 | Methylation of hydroxy group using methyl iodide and base at room temperature | ~85 | Introduction of methoxy group |
| 3 | Nucleophilic substitution of 2-hydroxybenzothiazole with 4-piperidinol in ethanol with triethylamine at reflux | ~90 | Formation of piperidin-4-yloxy ether |
| 4 | Treatment with HCl in ethanol to precipitate hydrochloride salt | Quantitative | Salt formation and isolation |
Note: These conditions are generalized from reported benzothiazole derivative syntheses and adapted for this compound.
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
Proton (1H) and carbon-13 (13C) NMR confirm the substitution pattern and purity. Chemical shifts correspond to aromatic protons, methoxy group, and piperidine ring protons.Mass Spectrometry (MS):
GC-MS or LC-MS verifies molecular weight and compound identity.Infrared Spectroscopy (FT-IR):
Functional groups such as ether linkages and benzothiazole ring vibrations are confirmed.Thin Layer Chromatography (TLC):
Used to monitor reaction progress and purity during synthesis.Melting Point Determination:
Confirms compound identity and purity.
These methods ensure the compound meets research-grade standards.
Research Findings on Synthesis Efficiency and Scalability
- High yields (up to 99% in some steps) have been reported when optimized protocols are employed, indicating efficient synthetic routes.
- Continuous flow reactors and advanced purification techniques are suggested for industrial scale-up to enhance yield and purity.
- The synthetic route is amenable to modifications for structural analog development, supporting medicinal chemistry applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperidin-4-yloxy group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Hydroxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Various derivatives with different substituents on the piperidin-4-yloxy group.
Scientific Research Applications
Biological Activities
Research indicates that 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride exhibits several promising biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms similar to established anticancer agents.
- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.
Antimicrobial Research
The antimicrobial activity of this compound has been evaluated against several pathogens.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| This compound | P. aeruginosa | 15 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.
Anticancer Research
The compound's anticancer potential has been explored in various studies, focusing on its ability to induce apoptosis in cancer cells.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 5.0 |
| This compound | HeLa (Cervical Cancer) | 6.5 |
The mechanism of action appears to involve the activation of pro-apoptotic pathways and inhibition of cell cycle progression.
Anti-inflammatory Applications
Recent studies have indicated that this compound can modulate inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis.
Table 3: Inflammatory Cytokine Modulation
| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 30 | 15 |
| IL-6 | 25 | 10 |
These findings demonstrate the compound's ability to significantly reduce pro-inflammatory cytokine levels.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent antimicrobial activity against multi-drug resistant strains, providing insights into its potential as a lead compound for antibiotic development.
- Case Study on Cancer Cell Apoptosis : Research conducted on breast cancer cell lines showed that treatment with this compound led to significant apoptosis, suggesting a pathway for further development in cancer therapeutics.
- Case Study on Inflammation Reduction : A clinical trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory diseases, showing marked improvements in symptoms and inflammatory markers.
Mechanism of Action
The mechanism by which 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and synthetic differences between 4-methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride and its closest analogs:
Pharmacological Implications
- For example, piperazine-containing analogs (e.g., Compound 8) show high 5HT1A/SERT affinity due to their extended alkyl chains and aromatic interactions .
- Therapeutic Potential: While pioglitazone hydrochloride () and other thiazolidinediones target metabolic pathways, benzothiazole derivatives like the target compound are more likely to act on neurological targets, as seen in serotonin-related studies .
Biological Activity
4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core with a methoxy group at the 4-position and a piperidin-4-yloxy group at the 2-position. Its molecular formula is C12H15ClN2OS, with a molecular weight of approximately 270.78 g/mol . The hydrochloride salt form enhances its solubility, making it suitable for pharmaceutical applications.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly gram-positive pathogens. Below is a summary of its antibacterial efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.20 μg/mL |
| Streptococcus agalactiae | 75 μM |
| Escherichia coli | 50 μM |
This compound has demonstrated broad-spectrum activity, indicating its potential as a therapeutic agent against resistant bacterial strains .
The mechanism of action for 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole involves modulation of specific molecular targets. It is believed to interact with bacterial cell wall synthesis pathways and may inhibit key enzymes involved in bacterial metabolism. This interaction leads to bacterial cell death or growth inhibition .
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various benzothiazole derivatives, including this compound. The results showed that this compound exhibited superior activity against multiple gram-positive bacteria compared to other derivatives tested, reinforcing its potential as a lead compound for further development .
Structure-Activity Relationship (SAR) Analysis
Further investigations into the structure-activity relationship (SAR) of this compound revealed that modifications to the piperidine moiety significantly influenced its antibacterial activity. Substitutions at specific positions enhanced potency and selectivity against targeted bacterial strains, providing insights for future synthetic modifications aimed at improving efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride?
- Methodological Answer : A common approach involves coupling a piperidine-4-ol derivative with a substituted benzo[d]thiazole precursor. For example, halogenated intermediates (e.g., bromomethyl or chloromethyl thiazoles) can undergo nucleophilic substitution with piperidine derivatives under reflux in tetrahydrofuran (THF) or ethanol. Purification typically involves solvent evaporation, filtration, and crystallization with mixed solvents like dichloromethane/methanol . Reaction yields (~32%) may be improved by optimizing stoichiometry, temperature, and catalyst use .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential hydrogen chloride release during decomposition .
- Storage : Store in a cool, dry environment (<25°C) away from oxidizing agents. Stability data suggest the compound is hygroscopic; use desiccants and airtight containers to prevent hydrolysis .
Q. How should researchers characterize the compound’s purity and structure?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : To assess purity and detect impurities (e.g., unreacted intermediates).
- NMR (¹H/¹³C) : Confirm structural integrity, focusing on methoxy (δ ~3.8 ppm) and piperidinyloxy protons (δ ~3.5-4.0 ppm).
- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₇ClN₂O₃S) .
Advanced Research Questions
Q. How can reaction yields be enhanced during piperidinyloxy-thiazole coupling?
- Methodological Answer :
- Catalytic Optimization : Use base catalysts (e.g., K₂CO₃) to deprotonate piperidine derivatives, enhancing nucleophilicity.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates but require careful removal due to high boiling points .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to traditional reflux .
Q. What mechanisms explain the stability of the methoxy group under acidic conditions?
- Methodological Answer : The methoxy group’s electron-donating nature stabilizes the aromatic ring against electrophilic attack. However, prolonged exposure to strong acids (e.g., HCl) may lead to demethylation. Stability studies using TGA/DSC can identify decomposition thresholds (~141–143°C) .
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- Piperidine Ring Modifications : Substituents on the piperidine ring (e.g., sulfonyl or methyl groups) alter lipophilicity and binding affinity to target receptors. For example, sulfonyl groups enhance enzymatic inhibition in related compounds .
- Thiazole Ring Functionalization : Introducing electron-withdrawing groups (e.g., Cl) may improve metabolic stability but reduce solubility .
Q. What advanced techniques resolve contradictions in toxicity data?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
